molecular formula C12H13N5O5S2 B194015 7-Amino-3-(((2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio)methyl)cephalosporanic acid CAS No. 58909-56-1

7-Amino-3-(((2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio)methyl)cephalosporanic acid

Cat. No. B194015
CAS RN: 58909-56-1
M. Wt: 371.4 g/mol
InChI Key: YTUNICCSPPTMJY-GPXNAGAYSA-N
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Description

“7-Amino-3-(((2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio)methyl)cephalosporanic acid” is an intermediate in the synthesis of Ceftriaxone Sodium . Ceftriaxone Sodium is a third-generation cephalosporin antibiotic with broad-spectrum and high-efficiency characteristics, used for infections caused by sensitive pathogens, such as urinary tract, biliary tract, and lower respiratory tract infections .


Synthesis Analysis

The synthesis of this compound involves the deprotection of the amino group of (6R, 7R)-7- [2- [2- (2-Chloroacetamido)-4- tmazolyl]-2-syn-methoxyimino)acetamido)-3- [ [ (2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as- triazin-3-yl)thio]methyl]-8-oxo-5-thia-l-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid (N- Protected Ceftriaxone Acid, Formula III) .


Molecular Structure Analysis

The molecular formula of this compound is C12H13N5O5S2. It has an average mass of 371.392 Da and a monoisotopic mass of 371.035797 Da . It has two defined stereocenters .


Chemical Reactions Analysis

As an intermediate in the synthesis of Ceftriaxone Sodium, this compound is involved in several chemical reactions, including deprotection and coupling reactions .


Physical And Chemical Properties Analysis

This compound has a density of 2.0±0.1 g/cm3. It has a molar refractivity of 85.8±0.5 cm3. It has 10 H bond acceptors and 4 H bond donors. It has 4 freely rotating bonds. It has a polar surface area of 196 Å2 and a polarizability of 34.0±0.5 10-24 cm3. It has a molar volume of 182.6±7.0 cm3 .

Scientific Research Applications

Synthesis and Development of Novel Cephalosporins

Research has explored the synthesis of various cephalosporins using 7-amino-3-(((2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio)methyl)cephalosporanic acid. For example, studies have documented the practical synthesis of dual-action cephalosporins from 7-aminocephalosporanic acid (7-ACA) and related compounds, highlighting innovative approaches in cephalosporin development (Okabe & Sun, 1992).

Intermediates in Cephalosporin Production

The compound has been used in the creation of intermediates like 7-amino-3-decacetoxy cephalosporanic acid (7-ADCA), which is crucial for synthesizing various cephalosporin antibiotics (Guo Ying, 2009). This underscores its significance in the broader pharmaceutical context, especially in antibiotic synthesis.

Influence on Antibacterial Activity

Studies have shown that the structure of the C-3 side chain in cephalosporanic acids, which can be manipulated using compounds like 7-amino-3-(((2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio)methyl)cephalosporanic acid, significantly influences antibacterial activity. This is evident in research where cephalosporins with varied C-3 side chains exhibited differing levels of antibacterial efficacy (Naito et al., 1977).

properties

IUPAC Name

(6R,7R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O5S2/c1-16-12(14-7(18)8(19)15-16)24-3-4-2-23-10-5(13)9(20)17(10)6(4)11(21)22/h5,10H,2-3,13H2,1H3,(H,15,19)(H,21,22)/t5-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUNICCSPPTMJY-GPXNAGAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R-trans)-7-Amino-8-oxo-3-[[(1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-1,2,4-triazin-3-yl)thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

CAS RN

58909-56-1
Record name (6R,7R)-7-Amino-8-oxo-3-[[(1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-1,2,4-triazin-3-yl)thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-3-(((2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio)methyl)cephalosporanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058909561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R-trans)-7-amino-8-oxo-3-[[(1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-1,2,4-triazin-3-yl)thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Record name 7-AMINO-3-(((2,5-DIHYDRO-6-HYDROXY-2-METHYL-5-OXO-1,2,4-TRIAZIN-3-YL)THIO)METHYL)CEPHALOSPORANIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Amino-3-(((2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio)methyl)cephalosporanic acid
Reactant of Route 2
7-Amino-3-(((2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio)methyl)cephalosporanic acid
Reactant of Route 3
7-Amino-3-(((2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio)methyl)cephalosporanic acid
Reactant of Route 4
7-Amino-3-(((2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio)methyl)cephalosporanic acid
Reactant of Route 5
7-Amino-3-(((2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio)methyl)cephalosporanic acid
Reactant of Route 6
7-Amino-3-(((2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio)methyl)cephalosporanic acid

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